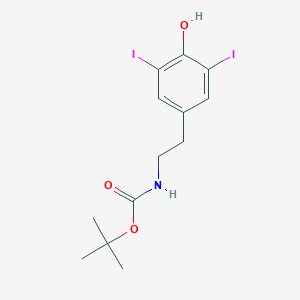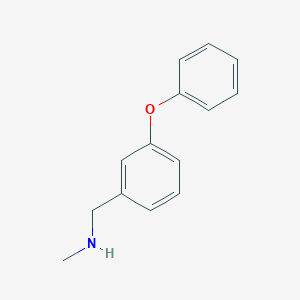
Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(di-n-butyl(4-aminosalicylate)tin)oxide, also known as DBASO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBASO is a tin-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Bis(di-n-butyl(4-aminosalicylate)tin)oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the activity of proteasomes, which are proteins involved in the degradation of damaged or misfolded proteins.
Efectos Bioquímicos Y Fisiológicos
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can induce apoptosis, which is programmed cell death, in cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its high purity, which allows for accurate and reproducible results. Bis(di-n-butyl(4-aminosalicylate)tin)oxide is also stable under normal laboratory conditions, which makes it easy to handle. One of the limitations of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Bis(di-n-butyl(4-aminosalicylate)tin)oxide. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. In agriculture, future studies could focus on the development of Bis(di-n-butyl(4-aminosalicylate)tin)oxide-based fungicides that are environmentally friendly. In environmental science, future studies could focus on the use of Bis(di-n-butyl(4-aminosalicylate)tin)oxide in the remediation of contaminated soil and water.
Conclusion:
In conclusion, Bis(di-n-butyl(4-aminosalicylate)tin)oxide is a tin-based compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been synthesized using different methods, and its purity is determined using spectroscopic techniques. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown promising results in inhibiting the growth of cancer cells, controlling plant diseases, and removing heavy metals from contaminated soil and water. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Métodos De Síntesis
The synthesis of Bis(di-n-butyl(4-aminosalicylate)tin)oxide involves the reaction of tin(IV) oxide with di-n-butylamine and 4-aminosalicylic acid. The reaction is carried out in the presence of a solvent such as ethanol, and the product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease. In agriculture, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its fungicidal properties and has shown potential in controlling plant diseases. In environmental science, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its ability to remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
142785-14-6 |
|---|---|
Nombre del producto |
Bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Fórmula molecular |
C60H96N4O14Sn4 |
Peso molecular |
1572.3 g/mol |
Nombre IUPAC |
5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+) |
InChI |
InChI=1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4 |
Clave InChI |
VMMMTEQKFGICFB-UHFFFAOYSA-J |
SMILES isomérico |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES canónico |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Sinónimos |
bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



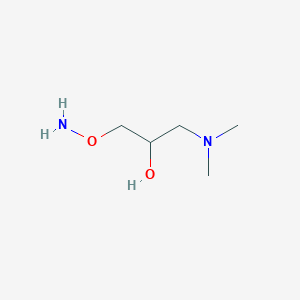
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
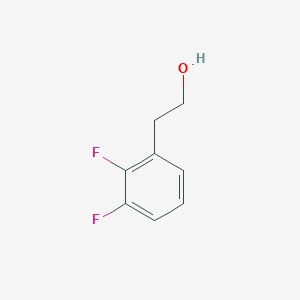
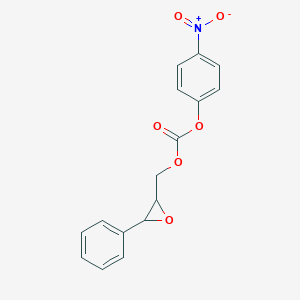
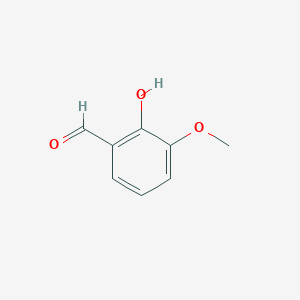
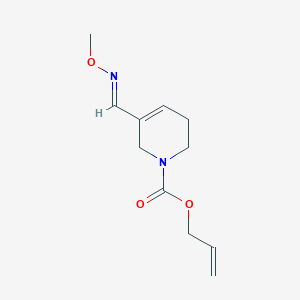
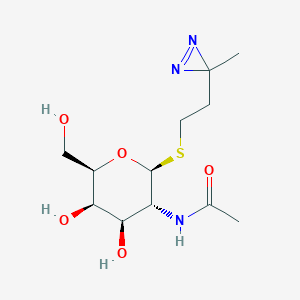
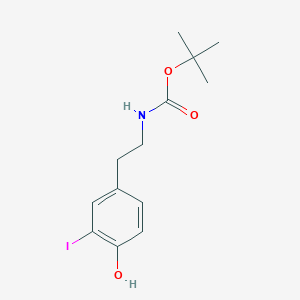
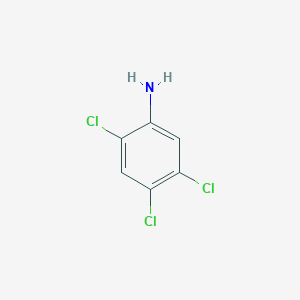
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
